1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one
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Overview
Description
1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring substituted with a dimethylaminopropyl group and a phenyl group. Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one typically involves the reaction of 4-phenylpyrrolidin-2-one with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperature controls
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one can be compared with other similar compounds such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used in peptide synthesis and has similar reactivity with carboxyl and amine groups.
3-(Dimethylamino)-1-propylamine: Another compound with a similar dimethylaminopropyl group, used in various chemical reactions. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C15H22N2O/c1-16(2)9-6-10-17-12-14(11-15(17)18)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
InChI Key |
ILGGUQKGDFTTNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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